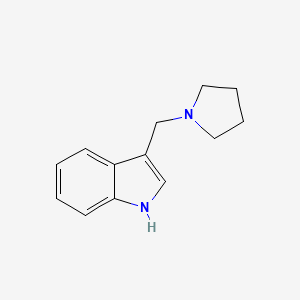

3-(PYRROLIDIN-1-YLMETHYL)INDOLE

Descripción general

Descripción

3-(Pyrrolidin-1-ylmethyl)indole is a chemical compound with the molecular formula C13H16N2. It is an indole derivative, which means it contains an indole moiety, a structure that is common in many biologically active compounds. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-ylmethyl)indole typically involves the reaction of indole with pyrrolidine in the presence of a suitable catalyst. One common method is the Mannich-type reaction, where indole reacts with formaldehyde and pyrrolidine to form the desired product . The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms .

Análisis De Reacciones Químicas

Synthetic Methods and Alkylation Reactions

The synthesis of 3-(pyrrolidin-1-ylmethyl)indole derivatives typically involves N-alkylation or Mannich-type reactions . For example:

-

Mannich Reaction : Indole derivatives react with formaldehyde and pyrrolidine under acidic conditions to yield this compound. This method is scalable and achieves moderate to high yields (60–85%) .

-

Chiral Auxiliary Approaches : Diastereoselective synthesis of enantiopure derivatives has been achieved using chiral reagents like (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide, enabling resolutions via HPLC .

Friedel–Crafts Alkylation and Bis(indolyl)methane (BIM) Formation

This compound participates in acid-catalyzed Friedel–Crafts alkylation with indoles or electron-rich arenes. Key findings include:

-

Under InCl₃ catalysis, it reacts with vinyl azides to form 3-vinyl indoles or bis(indolyl)methanes (BIMs) via decarboxylative coupling .

-

Reaction conditions (e.g., solvent, temperature) dictate product selectivity. For example, BIM formation dominates in dichloromethane at room temperature (yields: 70–92%) .

Multi-Component Reactions (MCRs)

This scaffold is integral to MCRs due to its nucleophilic C3 position:

-

Knoevenagel–Michael Cascade : Reacts with aldehydes and malononitrile under ultrasound irradiation to form pyran-fused indoles (yields: 74–94%) .

-

Pyrrolidine Ring Functionalization : The pyrrolidine moiety undergoes hydroalkylation with 3-pyrrolines using Co/Ni catalysts, yielding chiral C2- or C3-alkylated derivatives .

Heterocyclic Functionalization and Biological Activity

-

Corrosion Inhibition : this compound derivatives exhibit >95% inhibition efficiency for mild steel in HCl, attributed to adsorption via the pyrrolidine nitrogen .

-

Anticancer Applications : Analogues like 5-chloro-indole-2-carboxylates with pyrrolidine substituents show antiproliferative activity against BRAF kinase (IC₅₀: 0.8–2.1 µM) .

Stereochemical and Computational Insights

-

Chiral Resolution : X-ray crystallography confirmed racemic mixtures crystallize in centrosymmetric space groups, while enantiopure derivatives form homoenantiomeric crystals .

-

Molecular Docking : The pyrrolidine group in this compound derivatives forms π–H and halogen bonds with kinase active sites (e.g., BRAF V600E), enhancing binding affinity .

Catalytic and Mechanistic Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Pyrrolidin-1-ylmethyl)indole serves as a scaffold for designing novel therapeutic agents. Its unique structural properties allow for the modification of functional groups to enhance biological activity.

Key Therapeutic Areas:

- Anticancer Activity: Research indicates that this compound can induce apoptosis in various cancer cell lines by activating specific signaling pathways.

- Antiviral Properties: Studies have shown potential activity against viruses such as HIV-1 and respiratory syncytial virus (RSV), suggesting its utility in antiviral drug development .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in electrophilic aromatic substitution reactions makes it valuable for creating diverse chemical entities in pharmaceutical research.

Biological Studies

This compound is investigated for its effects on various biological targets:

- Enzyme Inhibition: It has been shown to inhibit enzymes like tyrosinase and α-glucosidase, impacting melanin synthesis and carbohydrate metabolism respectively .

- Receptor Interaction: The indole structure suggests potential interactions with serotonin receptors, indicating possible applications in treating mood disorders.

Anticancer Research

A study demonstrated that this compound could induce apoptosis in MDA-MB-231 breast cancer cells through activation of the AKT signaling pathway. Docking studies indicated strong binding affinities with proteins involved in cancer progression, supporting its potential as an anticancer agent .

Antiviral Activity

Research conducted on derivatives of this compound highlighted its efficacy against HIV-1 and other viral pathogens. The structure–activity relationship (SAR) studies revealed that modifications to the pyrrolidine ring could enhance antiviral potency without increasing cytotoxicity .

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidin-1-ylmethyl)indole involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors, influencing biological processes. For example, it may interact with enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1,5-Dimethyl-2-pyrrolidinyl)-1H-indole

- 2-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole

- 3-[2-(1-Pyrrolidinyl)ethyl]-1H-indole

- 7-Methyl-3-(1-methyl-2-pyrrolidinyl)-1H-indole

- 5-Methoxy-3-(1-methyl-2-pyrrolidinyl)-1H-indole

Uniqueness

What sets 3-(Pyrrolidin-1-ylmethyl)indole apart from other similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrrolidinylmethyl group at the 3-position of the indole ring can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties .

Actividad Biológica

3-(Pyrrolidin-1-ylmethyl)indole is a significant compound in medicinal chemistry, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C13H16N2, features an indole moiety combined with a pyrrolidine side chain. This unique structure contributes to its biological activity by allowing interactions with various biological targets, including enzymes and receptors involved in critical cellular processes.

Biological Activities

The compound exhibits a range of biological activities:

1. Anticancer Properties

- Research indicates that this compound has potential anticancer effects. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity at low concentrations. For example, in vitro studies have shown that it can inhibit the growth of breast cancer cell lines MDA-MB-231 and MCF-7 .

2. Antimicrobial Activity

- The compound also displays antimicrobial properties. It has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, showing significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

3. Antiviral Activity

- Preliminary studies suggest potential antiviral effects, although detailed mechanisms and efficacy against specific viruses require further investigation.

The biological activity of this compound is primarily attributed to its ability to bind selectively to various receptors and enzymes involved in disease processes. The indole structure allows for high-affinity interactions with targets related to cancer progression and microbial resistance mechanisms.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vitro Cancer Studies

- Antimicrobial Efficacy

Propiedades

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-13-12(5-1)11(9-14-13)10-15-7-3-4-8-15/h1-2,5-6,9,14H,3-4,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIMZMSKBKAABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202072 | |

| Record name | 1H-Indole, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5379-94-2 | |

| Record name | 1H-Indole, 3-(1-pyrrolidinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005379942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5379-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 3-(1-pyrrolidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.